Tetraiodoethylene
Overview
Description
It is an odourless yellow crystalline solid that is soluble in benzene and chloroform but insoluble in water . Tetraiodoethylene is a decomposition product of carbon tetraiodide and diiodoacetylene . Historically, it has been used as an antiseptic and a component in pesticide and fungicide formulations .
Mechanism of Action
- Its primary targets are not well-documented, but it has been used historically as an antiseptic and a component in pesticide and fungicide formulations .
- Absorption : TIE is a yellow crystalline solid, soluble in benzene and chloroform, but insoluble in water .
Target of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Tetraiodoethylene plays a role in biochemical reactions primarily due to its iodine content. It interacts with various enzymes and proteins, often through halogen bonding, which can influence the activity of these biomolecules. For example, this compound reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminethis compound . These interactions can alter the structure and function of the proteins involved, potentially affecting biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, turning brown and emitting a characteristic odor . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Preparation Methods
Tetraiodoethylene can be synthesized through several methods:
Iodination of Calcium Carbide: This method involves the reaction of calcium carbide with iodine.
Potassium Hydroxide and Iodine on Barium Carbide: Another method involves the action of an aqueous solution of potassium hydroxide and iodine on barium carbide in chloroform or benzene.
Mixing Diiodoacetylene and Iodine in Carbon Disulphide: This method involves mixing separate solutions of diiodoacetylene and iodine in carbon disulphide.
Chemical Reactions Analysis
Tetraiodoethylene undergoes various chemical reactions:
Reaction with Ethylamine: This compound reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminethis compound.
Reaction with Iodine Pentafluoride: It reacts with iodine pentafluoride to yield iodopentafluoroethane.
Decomposition: When exposed to light, this compound turns brown and emits a characteristic odour due to decomposition.
Scientific Research Applications
Tetraiodoethylene has several applications in scientific research:
Antiseptic: Historically, it was proposed as an antiseptic under the name diiodoform.
Pesticide and Fungicide: It has been used as a component in pesticide and fungicide formulations.
Heavy Metal Removal: This compound is used in processes, methods, and systems for removing heavy metals from fluids.
Comparison with Similar Compounds
Tetraiodoethylene can be compared with other similar compounds such as:
- 1,2-Diiodoethylene
- Triiodoethylene
- Tetrafluoroethylene
- Tetrachloroethylene
- Tetrabromoethylene
This compound is unique due to its high iodine content, which imparts distinctive chemical properties and reactivity compared to its halogenated counterparts .
Properties
IUPAC Name |
1,1,2,2-tetraiodoethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2I4/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQURDGVBSSDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(I)I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2I4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042462 | |
Record name | Tetraiodoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-92-8 | |
Record name | Tetraiodoethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraiodoethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraiodoethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |
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Record name | Ethene, 1,1,2,2-tetraiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraiodoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraiodoethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAIODOETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |
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Q1: What is the molecular formula and weight of tetraiodoethylene?
A1: this compound has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Several spectroscopic techniques have been employed, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from this compound exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].
- Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study this compound in various states. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of this compound with other molecules, such as halide anions, in solution. []
Q3: What is unique about the bonding interactions of this compound?
A3: this compound is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]
Q4: How does halogen bonding with this compound influence crystal packing?
A4: Halogen bonds involving this compound play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:
- Extended Chains: Observed in cocrystals of this compound with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []
- Two-Dimensional Layers: Seen in cocrystals of this compound with triphenylphosphine selenide. []
- Three-Dimensional Frameworks: Observed in cocrystals of this compound with 1,4-diisocyanobenzene. []
Q5: Can you give an example of how this compound has been used in crystal engineering?
A5: this compound has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.
Q6: Can this compound be polymerized?
A6: Yes, this compound can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []
Q7: Has this compound shown any historical relevance in fungistatic applications?
A7: Early research investigated the fungistatic activity of this compound. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []
Q8: How is computational chemistry used to understand this compound and its interactions?
A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:
- Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by this compound. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []
- Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving this compound. [, ]
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